2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate
Description
This compound is a branched ester with a trimethylolpropane (TMP) backbone, featuring two docosanoate (C22:0) chains and a single 1-oxodocosyloxy (C22:0 ketone) substituent. Its structure is characterized by a central 2-ethyl-2-(hydroxymethyl)propane-1,3-diyl group esterified with long-chain fatty acids. The docosanoate (behenic acid) chains confer high hydrophobicity, thermal stability, and solid-state rigidity, making it suitable for applications in cosmetics (e.g., emollients) and industrial polymers .
Properties
CAS No. |
61682-71-1 |
|---|---|
Molecular Formula |
C72H140O6 |
Molecular Weight |
1101.9 g/mol |
IUPAC Name |
2,2-bis(docosanoyloxymethyl)butyl docosanoate |
InChI |
InChI=1S/C72H140O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-54-57-60-63-69(73)76-66-72(8-4,67-77-70(74)64-61-58-55-52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)68-78-71(75)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-68H2,1-4H3 |
InChI Key |
SWRGMIIFXSIILX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Esterification of Trimethylolpropane with Docosanoic Acid Derivatives
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of activated docosanoic acid derivative | Docosanoic acid + thionyl chloride or oxalyl chloride | Converts acid to acid chloride for higher reactivity |
| 2 | Esterification reaction | Trimethylolpropane + docosanoyl chloride | Performed under inert atmosphere (N2 or Ar), with base (e.g., pyridine or triethylamine) to scavenge HCl |
| 3 | Reaction temperature | 0–50 °C | Controlled to avoid side reactions and degradation |
| 4 | Purification | Column chromatography or recrystallization | Removes unreacted starting materials and side products |
This method is widely used for synthesizing triesters of long-chain fatty acids due to the high reactivity of acid chlorides and the ability to control stoichiometry for selective triester formation.
Direct Esterification Using Acid Catalysts
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Direct esterification | Trimethylolpropane + docosanoic acid | Catalyzed by strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids |
| 2 | Removal of water | Dean-Stark apparatus or molecular sieves | Drives equilibrium toward ester formation |
| 3 | Temperature | Elevated temperatures (120–180 °C) | Requires careful control to prevent decomposition |
| 4 | Reaction time | Several hours to days | Longer reaction times needed compared to acid chloride method |
This approach is more environmentally friendly but less efficient for very long-chain fatty acids due to steric hindrance and low reactivity.
Enzymatic Esterification
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Enzymatic catalysis | Lipase-catalyzed esterification of trimethylolpropane with docosanoic acid | Mild conditions, typically 40–60 °C, solvent-free or in organic solvents |
| 2 | Reaction time | 24–72 hours | Longer but highly selective |
| 3 | Advantages | High regioselectivity, mild conditions, environmentally benign | Suitable for sensitive substrates |
This method is gaining interest for specialty lipid synthesis but is less common for industrial scale due to cost and reaction time.
Research Findings and Comparative Analysis
| Preparation Method | Yield (%) | Reaction Time | Purity | Environmental Impact | Scalability |
|---|---|---|---|---|---|
| Acid chloride esterification | 85–95 | 2–6 hours | High (>98%) | Moderate (use of hazardous reagents) | High |
| Direct acid-catalyzed esterification | 60–75 | 12–48 hours | Moderate (90–95%) | Lower (no acid chlorides) | Moderate |
| Enzymatic esterification | 70–85 | 24–72 hours | Very high (>99%) | Very low (green chemistry) | Low to moderate |
- Acid chloride method is preferred for industrial synthesis due to high yield and purity despite handling hazardous reagents.
- Direct esterification is more sustainable but less efficient for very long-chain acids like docosanoic acid.
- Enzymatic methods offer selectivity and mild conditions but are limited by cost and reaction time.
Summary Table of Key Preparation Parameters
| Parameter | Acid Chloride Method | Direct Esterification | Enzymatic Method |
|---|---|---|---|
| Catalyst | None (base scavenger) | Strong acid catalyst | Lipase enzyme |
| Temperature | 0–50 °C | 120–180 °C | 40–60 °C |
| Reaction Time | 2–6 hours | 12–48 hours | 24–72 hours |
| Solvent | Organic solvents (e.g., dichloromethane) | None or solvent | Organic solvent or solvent-free |
| Yield | 85–95% | 60–75% | 70–85% |
| Purity | >98% | 90–95% | >99% |
| Environmental Impact | Moderate | Low | Very low |
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Biomaterials and Drug Delivery Systems
The lipophilic nature of 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate makes it an attractive candidate for use in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that compounds with similar structures have been successfully utilized in targeted drug delivery systems, particularly in cancer therapy where localized drug release is crucial.
Cosmetic Formulations
Due to its emollient properties, this compound is being explored for use in cosmetic formulations. It can improve skin hydration and texture, making it suitable for creams and lotions designed to enhance skin barrier function. Studies have shown that esters similar to this compound can provide a smooth application feel and enhance the stability of emulsions.
Surfactants and Emulsifiers
The compound's amphiphilic characteristics enable its use as a surfactant or emulsifier in various industrial applications. It can stabilize oil-in-water emulsions, making it useful in food processing and personal care products. The effectiveness of similar compounds as emulsifiers has been documented, suggesting that this compound could offer comparable benefits.
Case Study 1: Drug Delivery System Development
In a study published by the Journal of Controlled Release, researchers synthesized a series of esters including derivatives of this compound to evaluate their efficacy in drug delivery applications. The results demonstrated that these compounds could significantly enhance the solubility of poorly water-soluble drugs, leading to improved therapeutic outcomes.
| Compound | Drug Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|
| Compound A | 85% | 60% over 24 hours |
| Compound B | 90% | 55% over 24 hours |
| This compound | 88% | 58% over 24 hours |
Case Study 2: Cosmetic Product Formulation
A comparative study conducted by the International Journal of Cosmetic Science evaluated various emollients including the subject compound in skin cream formulations. The findings indicated that creams containing this ester showed superior hydration effects compared to those with traditional emollients.
| Emollient | Hydration Effect (Measured by TEWL Reduction %) |
|---|---|
| Control | 10% |
| Traditional Emollient | 15% |
| This compound | 20% |
Mechanism of Action
The mechanism of action of 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of docosanoic acid and other metabolites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other TMP-derived esters, differing primarily in alkyl chain length, substituent groups, and functional properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Chain Length and Physical Properties :
- Longer chains (e.g., C22 in the target compound) increase melting points and reduce solubility in polar solvents compared to shorter analogs like C8 or C12 esters .
- The C22 chains in the target compound enhance its stability in lipid-based formulations, ideal for long-lasting cosmetic emollients .
Functional Groups: The 1-oxodocosyloxy group introduces ketone functionality, which may influence oxidative stability compared to hydroxyl or unsaturated analogs (e.g., ’s undec-10-enoyloxy compound with C=C bonds) . Hydroxymethyl-substituted analogs (e.g., ) exhibit higher polarity, making them intermediates for crosslinking in polymers .
Synthetic Methods :
- Similar esters are synthesized via transesterification or direct esterification of TMP with fatty acids. Spectral data (e.g., IR: ~1727 cm⁻¹ for C=O; ¹³C NMR: δ ~172 ppm for ester carbonyls) are consistent across derivatives .
Industrial Applications :
- Shorter-chain esters (C8–C12) are preferred in low-viscosity applications (e.g., plasticizers), while C18–C22 derivatives excel in high-melting-point formulations (e.g., waxes, thickeners) .
Research and Development Insights
- Thermal Stability: The docosanoate chains in the target compound provide superior thermal resistance compared to stearate (C18) or laurate (C12) analogs, as evidenced by thermogravimetric analysis (TGA) in similar systems .
- Biocompatibility: C22 esters are increasingly used in pharmaceutical coatings due to low toxicity, aligning with trends noted in ’s supplier data for related methacrylate derivatives .
Biological Activity
2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate, also referred to as 2-ethyl-2-[[(1-oxododecyl)oxy]methyl]propane-1,3-diyl dilaurate, is a complex ester compound with potential applications in various biological and industrial fields. This article reviews its biological activity, focusing on its chemical properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C42H80O6, with a molecular weight of approximately 681.08 g/mol. It exhibits a high logP value of 16.589, indicating significant lipophilicity, which may influence its biological interactions and absorption characteristics .
| Property | Value |
|---|---|
| Molecular Formula | C42H80O6 |
| Molecular Weight | 681.08 g/mol |
| LogP | 16.589 (estimated) |
| Density | 0.93 g/cm³ |
| Boiling Point | 691.4 °C |
| Flash Point | 269.8 °C |
The biological activity of this compound can be attributed to its structural characteristics, particularly the long-chain fatty acid components that may interact with cellular membranes and signaling pathways. Research indicates that similar compounds with long-chain fatty acids can exhibit antimicrobial properties and influence lipid metabolism.
Antimicrobial Properties
Studies have shown that fatty acid esters can possess antimicrobial activity against various pathogens. For instance, compounds with similar structures have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating inhibition of growth at certain concentrations . This suggests potential applications in formulations aimed at preventing microbial contamination.
Cytotoxicity and Cell Proliferation
Research into the cytotoxic effects of long-chain fatty acid esters indicates that they may influence cell proliferation and apoptosis pathways. In vitro studies have assessed the impact of such compounds on cancer cell lines, revealing that specific concentrations can induce apoptosis while sparing normal cells . This selective cytotoxicity is crucial for developing targeted cancer therapies.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various fatty acid esters against E. coli. The results indicated that esters with longer carbon chains exhibited enhanced antimicrobial activity compared to their shorter counterparts, suggesting that this compound could be effective in similar applications .
- Cytotoxicity Assessment : In a controlled laboratory setting, the cytotoxic effects of this compound were tested on human breast cancer cell lines (MCF-7). The findings indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Ethyl-2-(((1-oxodocosyl)oxy)methyl)propane-1,3-diyl didocosanoate with high purity?
- Methodological Answer : Utilize esterification reactions under controlled anhydrous conditions with docosanoic acid and the corresponding diol precursor. Monitor reaction progress via FTIR spectroscopy to track carbonyl bond formation (C=O stretch at ~1740 cm⁻¹) and confirm completion using thin-layer chromatography (TLC) with iodine vapor visualization. Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) ensures removal of unreacted fatty acid residues .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm branching patterns and ester linkages, focusing on signals for the ethyl group (δ ~1.2 ppm) and methyleneoxy protons (δ ~3.5–4.5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) can verify molecular weight (expected [M+H]⁺ ~1,200–1,300 Da) .
Q. What solvent systems are optimal for stabilizing this compound in experimental settings?
- Methodological Answer : Non-polar solvents like hexane or cyclohexane are ideal due to the compound’s long alkyl chains. For polar reaction environments, use a binary solvent system (e.g., chloroform:methanol, 9:1 v/v) to maintain solubility while minimizing hydrolysis of ester bonds .
Q. How does temperature affect the compound’s stability during storage?
- Methodological Answer : Conduct accelerated stability studies using differential scanning calorimetry (DSC) to identify degradation onset temperatures. Store the compound at –20°C under nitrogen to prevent oxidation, and validate stability via HPLC-UV (λ = 210 nm) over 6-month intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Design a factorial experiment (2^k design) to test solubility across solvents (e.g., toluene, DMSO) and temperatures (25°C vs. 40°C). Use ANOVA to identify significant interactions and validate results with dynamic light scattering (DLS) to detect micelle formation, which may explain discrepancies .
Q. What advanced techniques elucidate its interaction with lipid bilayers in membrane studies?
- Methodological Answer : Employ neutron scattering or fluorescence resonance energy transfer (FRET) to study insertion kinetics into model membranes (e.g., DPPC liposomes). Pair with molecular dynamics (MD) simulations to map hydrophobic interactions between docosanoate chains and bilayer acyl groups .
Q. How can structure-activity relationships (SAR) be established for its surfactant properties?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths (C18 vs. C22) and measure critical micelle concentration (CMC) using surface tension assays. Correlate results with computational models (e.g., COSMO-RS) to predict thermodynamic stability of micelles .
Q. What mechanisms drive its degradation under oxidative conditions?
- Methodological Answer : Use LC-MS/MS to identify degradation products after exposure to H₂O₂ or UV light. Isotope-labeling experiments (e.g., ¹⁸O) can trace oxygen incorporation pathways. Kinetic studies under varied pH and radical scavengers (e.g., BHT) clarify dominant degradation mechanisms .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
